N-methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine
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Overview
Description
N-methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine is an organic compound with the molecular formula C11H12N2S It is a heterocyclic amine that contains both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine typically involves the reaction of thiophen-2-ylmethylamine with N-methylpyridin-4-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like ethanol and catalysts such as palladium on carbon. The reaction is usually performed at elevated temperatures to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene or pyridine derivatives.
Scientific Research Applications
N-methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(thiophen-2-ylmethyl)pyridin-2-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N-methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine is unique due to its specific combination of pyridine and thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H12N2S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine |
InChI |
InChI=1S/C11H12N2S/c1-13(9-11-3-2-8-14-11)10-4-6-12-7-5-10/h2-8H,9H2,1H3 |
InChI Key |
ODDATTKZWKKXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CS1)C2=CC=NC=C2 |
Origin of Product |
United States |
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